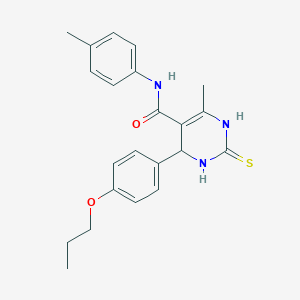
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is its versatility in the laboratory. It can be easily synthesized and modified to create new compounds with potentially improved properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases based on the structure of this compound. Another direction is the modification of this compound to improve its solubility and other properties, making it more suitable for use in various experiments. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 4-methylbenzaldehyde, 4-propoxybenzaldehyde, and thiourea in the presence of a catalyst and solvent. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide |
|---|---|
Fórmula molecular |
C22H25N3O2S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
6-methyl-N-(4-methylphenyl)-4-(4-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-4-13-27-18-11-7-16(8-12-18)20-19(15(3)23-22(28)25-20)21(26)24-17-9-5-14(2)6-10-17/h5-12,20H,4,13H2,1-3H3,(H,24,26)(H2,23,25,28) |
Clave InChI |
YVXCQOLLNYOEDQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306085.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306086.png)
![3-(4-ethylphenyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306087.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306089.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306090.png)
![2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306092.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306093.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306095.png)
![3-(3,4-dimethylphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306096.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B306097.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306100.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306102.png)
![2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306105.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306107.png)